Azido-PEG8-t-Boc-hydrazide
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Overview
Description
Azido-PEG8-t-Boc-hydrazide is a monodisperse polyethylene glycol (PEG) reagent that contains an azide group and a tert-butoxycarbonyl (Boc)-protected hydrazide group. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, bicyclononyne (BCN), and dibenzocyclooctyne (DBCO) via Click Chemistry to yield a stable triazole linkage. The Boc group can be deprotected under mild acidic conditions to form a reactive hydrazide, which can then be coupled with various carbonyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG8-t-Boc-hydrazide typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable hydrazide precursor with a PEG chain.
Azidation: The PEGylated hydrazide is then reacted with sodium azide to introduce the azide group.
Boc Protection: The final step involves the protection of the hydrazide group with a Boc group to yield the final product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale PEGylation: Using industrial reactors to PEGylate the hydrazide precursor.
Azidation: Conducting the azidation reaction in large batches with controlled conditions to ensure high yield and purity.
Boc Protection: The Boc protection step is carried out in large-scale reactors with precise control over reaction conditions to achieve the desired product
Chemical Reactions Analysis
Types of Reactions
Azido-PEG8-t-Boc-hydrazide undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes, BCN, and DBCO to form stable triazole linkages.
Deprotection: The Boc group can be removed under mild acidic conditions to expose the reactive hydrazide group.
Coupling Reactions: The exposed hydrazide group can react with various carbonyl compounds to form hydrazones
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used for the azide-alkyne cycloaddition reactions.
Deprotection: Mild acids such as trifluoroacetic acid (TFA) are used to remove the Boc group.
Coupling Reactions: Carbonyl compounds such as aldehydes and ketones are used in the presence of mild acids or bases
Major Products Formed
Triazole Linkages: Formed from Click Chemistry reactions.
Hydrazones: Formed from the reaction of the exposed hydrazide group with carbonyl compounds
Scientific Research Applications
Azido-PEG8-t-Boc-hydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in Click Chemistry reactions.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other biomolecules.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of Azido-PEG8-t-Boc-hydrazide involves:
Comparison with Similar Compounds
Similar Compounds
Azido-PEG8-acid: Contains an azide group and a carboxylic acid group.
Azido-PEG8-NHS ester: Contains an azide group and an N-hydroxysuccinimide (NHS) ester group.
t-Boc-Aminooxy-PEG8-azide: Contains a t-Boc-aminooxy group and an azide group.
Uniqueness
Azido-PEG8-t-Boc-hydrazide is unique due to its combination of an azide group and a Boc-protected hydrazide group. This allows for versatile applications in Click Chemistry and bioconjugation, as well as the ability to form stable triazole linkages and reactive hydrazones .
Properties
IUPAC Name |
tert-butyl N-[3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H47N5O11/c1-24(2,3)40-23(31)28-27-22(30)4-6-32-8-10-34-12-14-36-16-18-38-20-21-39-19-17-37-15-13-35-11-9-33-7-5-26-29-25/h4-21H2,1-3H3,(H,27,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTLGLUTEJUSLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47N5O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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